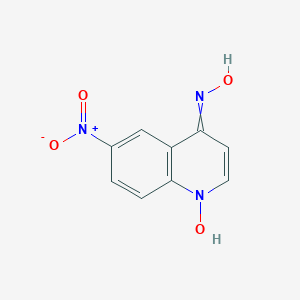
4-(Hydroxyamino)-6-nitroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyamino)-6-nitroquinoline 1-oxide, commonly known as HANQ, is a synthetic compound that has been extensively used in scientific research for over five decades. HANQ is a potent mutagen and carcinogen that has been used to study DNA damage and repair mechanisms, as well as the effects of oxidative stress on cellular processes.
Mecanismo De Acción
HANQ is activated through enzymatic reduction to form a reactive intermediate that can bind to DNA and cause damage. The mechanism of HANQ-induced DNA damage involves the formation of a covalent bond between the hydroxylamine group and the C8 position of guanine, leading to the formation of a stable adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations.
Efectos Bioquímicos Y Fisiológicos
HANQ has been shown to induce oxidative stress and DNA damage in various cell types. It can also cause cell cycle arrest and apoptosis, leading to cell death. HANQ has been used to study the effects of DNA damage on cellular processes, such as DNA repair mechanisms and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HANQ is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. It is relatively easy to synthesize and purify, making it a useful tool for researchers. However, HANQ is also highly toxic and carcinogenic, which limits its use in certain experiments. Additionally, the reactive intermediate formed during HANQ activation can react with other cellular components, leading to non-specific effects.
Direcciones Futuras
There are several future directions for HANQ research. One direction is to study the effects of HANQ-induced DNA damage on specific genes and pathways. Another direction is to develop new methods for detecting HANQ-induced DNA damage and adducts. Additionally, researchers can explore the use of HANQ as a therapeutic agent for cancer treatment, as it induces apoptosis in cancer cells. Finally, future studies can investigate the potential use of HANQ as a biomarker for oxidative stress and DNA damage in various diseases.
Métodos De Síntesis
HANQ can be synthesized through a multi-step process involving the reaction of 4-nitroquinoline-1-oxide with hydroxylamine. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
HANQ has been widely used in scientific research to study the mechanisms of DNA damage and repair. It is a potent mutagen that induces DNA adducts and base modifications, leading to mutations and chromosomal aberrations. HANQ has also been used to study the effects of oxidative stress on cellular processes, as it generates reactive oxygen species (ROS) that can cause cellular damage and apoptosis.
Propiedades
Número CAS |
13442-15-4 |
|---|---|
Nombre del producto |
4-(Hydroxyamino)-6-nitroquinoline 1-oxide |
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
Clave InChI |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



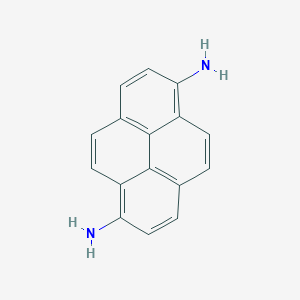
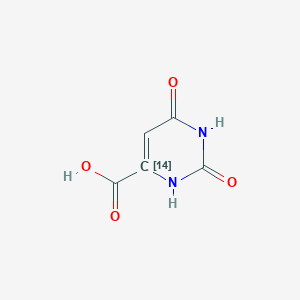
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

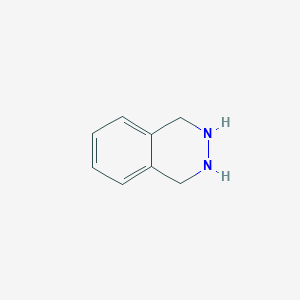
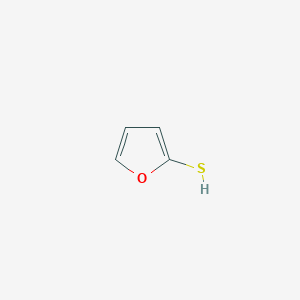
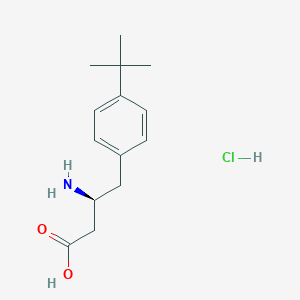
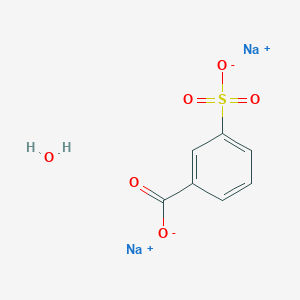

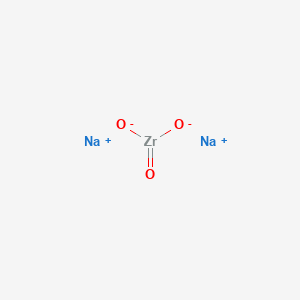
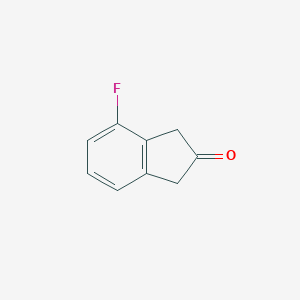
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
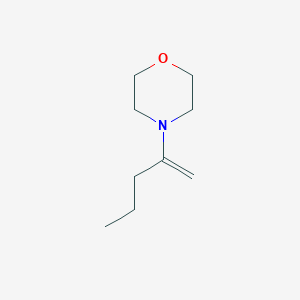
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)